D-1-N-Boc-prolinamide
Overview
Description
D-1-N-Boc-prolinamide is a white to off-white powder . It is a reagent used in the preparation of thiazole amide peptidomimetics as erratum inhibitor apoptosis protein antagonist . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, N-(tert-butoxycarbonyl)-D-proline reacts with 4-methyl-morpholine and isobutyl chloroformate in tetrahydrofuran at -78°C for 1 hour. In the second stage, the reaction mixture is treated with ammonia in tetrahydrofuran and water at temperatures ranging from -78°C to 20°C for 2 hours .Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O3 . Its molar mass is 214.26 . The InChI string representation of its structure is InChI=1/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3, (H2,11,13)/t7-/m0/s1 .Chemical Reactions Analysis
This compound is a Boc-protected amine . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical and Chemical Properties Analysis
This compound has a density of 1.155±0.06 g/cm3 . Its melting point is 104-108°C, and its boiling point is 370.1±31.0°C . The compound has a vapor pressure of 1.14E-05mmHg at 25°C . Its refractive index is 1.504 .Scientific Research Applications
Synthesis and Characterization in Organocatalysis
- D-1-N-Boc-prolinamide has been utilized in the synthesis and characterization of enantioselective organocatalysts. A study by Panov et al. (2011) demonstrated the preparation of substituted N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides, which showed promising results as organocatalysts in aldol reactions with varying yields and enantioselectivities (Panov, Drabina, Hanusek, & Sedlák, 2011).
Heterocyclization and N-Arylation
- Legerén and Domínguez (2010) explored the alkylation of L-prolinamide, leading to the development of new pyrido-fused pyrrolo[1,2-a][1,4]diazepinones. This research demonstrates this compound's potential in the synthesis of complex molecular structures (Legerén & Domínguez, 2010).
Asymmetric Aldol Reactions
- Studies by Fu et al. (2006) and Jia et al. (2009) highlighted the use of prolinamide phenols and prolinamide-based organocatalysts in asymmetric aldol reactions, demonstrating high efficiency and enantioselectivity in these processes (Fu et al., 2006), (Jia, Wu, Ma, Zhu, & Da, 2009).
Recyclable Organocatalysts
- Gruttadauria et al. (2008) emphasized the importance of L-proline and its derivatives, including this compound, as recyclable organocatalysts in various chemical reactions, highlighting their recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).
Chiral Resolution and Enantioseparation
- Chen, Uchiyama, and Hobo (2004) conducted a study where Cu(II) complexes with L-prolinamide were used for the enantioseparations of dansyl amino acids, showcasing the role of this compound in chiral resolution processes (Chen, Uchiyama, & Hobo, 2004).
Applications in Asymmetric Transfer Hydrogenation
- Vyas and Bhanage (2018) explored the use of a ruthenium–prolinamide catalytic system in asymmetric transfer hydrogenation reactions. This study indicates the potential of this compound in synthesizing complex organic compounds with high enantioselectivity (Vyas & Bhanage, 2018).
Catalytic Activity in Aldol Reactions
- Research by Agarwal and Peddinti (2010) showcased the efficacy of sugar-based prolinamides, including this compound, in aldol reactions between ketones and aryl aldehydes, emphasizing its catalytic capabilities (Agarwal & Peddinti, 2010).
Synthesis Routes and Specific Inhibitors
- The synthesis of D-prolinamide and its application as a specific inhibitor in biological systems was demonstrated by Thaisrivongs et al. (1986), providing insights into its potential pharmaceutical applications (Thaisrivongs, Pals, Harris, Kati, & Turner, 1986).
Safety and Hazards
Future Directions
While specific future directions for D-1-N-Boc-prolinamide were not found in the search results, it is worth noting that efficient amide formation is of high importance for the chemical and pharmaceutical industry . The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described, which could pave the way for an innovative industrial process to produce L-prolinamide, a key intermediate in drug synthesis .
Mechanism of Action
Mode of Action
It is known to be used in the preparation of thiazole amide peptidomimetics , which suggests that it may interact with its targets through the formation of peptide-like structures.
Biochemical Pathways
Given its use in the synthesis of peptidomimetics , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Its role in the synthesis of peptidomimetics suggests that it may have effects on protein structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of D-1-N-Boc-prolinamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-72-6 | |
Record name | 70138-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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